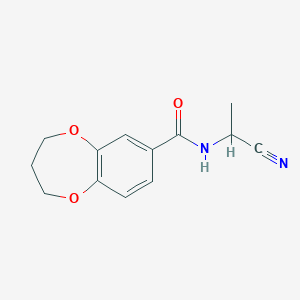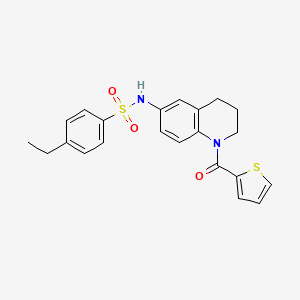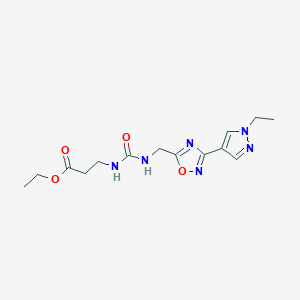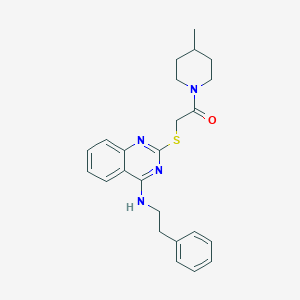
1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone, also known as MPQET, is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Alpha-Adrenoceptor Antagonistic Properties
Research has highlighted the synthesis and evaluation of quinazoline derivatives, including structures similar to 1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone, for their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents. These compounds have shown promising results in binding affinity to alpha-1 adrenoceptors, suggesting their utility in managing hypertension through vasodilation mechanisms. One study illustrates that certain quinazoline derivatives possess both high affinity for alpha-1 adrenoceptors and significant antihypertensive effects in animal models, indicating their potential for further pharmacological development (Chern et al., 1993).
Antimicrobial Activity
Another area of application for quinazoline derivatives is in antimicrobial therapy. Studies have synthesized and tested various quinazoline compounds for their efficacy against a range of bacterial and fungal pathogens. For instance, certain thiazolidinone and quinazoline derivatives have demonstrated antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. This suggests that compounds related to 1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone could have potential uses in treating infectious diseases (Patel et al., 2012).
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Research into these compounds has shown potential in inhibiting the growth of various cancer cell lines, including lung, prostate, and breast cancer cells. The mechanisms behind their anticancer effects may involve interference with cellular signaling pathways critical for cancer cell proliferation and survival. For example, certain quinazoline compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in tumor angiogenesis (Wissner et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-18-12-15-28(16-13-18)22(29)17-30-24-26-21-10-6-5-9-20(21)23(27-24)25-14-11-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGHSQIWWBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

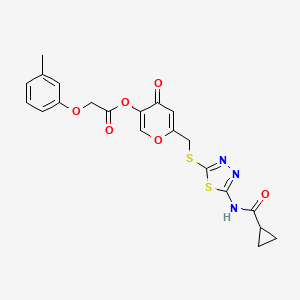
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)

![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)
![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)
![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)
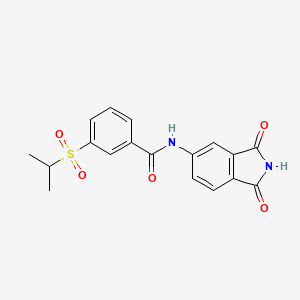

![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)

